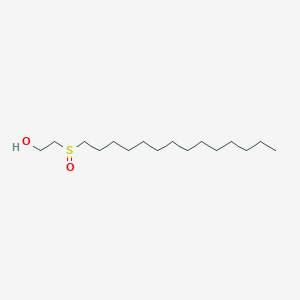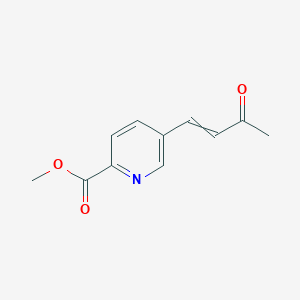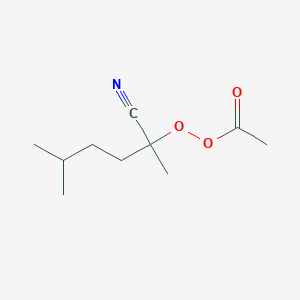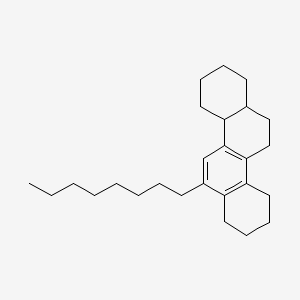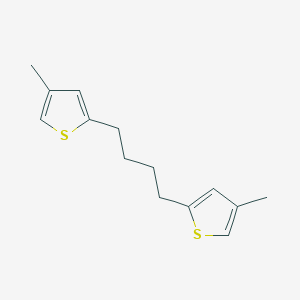
Thiophene, 2,2'-(1,4-butanediyl)bis[4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene, 2,2’-(1,4-butanediyl)bis[4-methyl- is a chemical compound that belongs to the class of thiophene derivatives. Thiophene itself is a five-membered aromatic ring containing one sulfur atom. This particular compound features two thiophene rings connected by a 1,4-butanediyl bridge, with each thiophene ring also substituted with a methyl group at the 4-position. Thiophene derivatives are known for their diverse applications in various fields, including materials science, medicinal chemistry, and organic electronics .
準備方法
The synthesis of thiophene derivatives, including Thiophene, 2,2’-(1,4-butanediyl)bis[4-methyl-, can be achieved through several methods. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Fiesselmann Synthesis: This involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial production methods often involve the use of these synthetic routes on a larger scale, with optimization for yield and purity.
化学反応の分析
Thiophene, 2,2’-(1,4-butanediyl)bis[4-methyl- undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes or tetrahydrothiophenes.
Substitution: Electrophilic substitution reactions are common for thiophene derivatives, where substituents such as halogens, nitro groups, or alkyl groups can be introduced.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Thiophene, 2,2’-(1,4-butanediyl)bis[4-methyl- has several scientific research applications:
作用機序
The mechanism of action of thiophene derivatives involves their interaction with various molecular targets and pathways. For example, some thiophene-based drugs act as voltage-gated sodium channel blockers, which can inhibit nerve signal transmission and provide anesthetic effects . Other thiophene derivatives may interact with enzymes or receptors to exert their biological effects, such as inhibiting inflammatory pathways or inducing apoptosis in cancer cells .
類似化合物との比較
Thiophene, 2,2’-(1,4-butanediyl)bis[4-methyl- can be compared with other similar compounds, such as:
Thiophene: The parent compound, which is a simple five-membered ring with one sulfur atom.
2,5-Dimethylthiophene: A thiophene derivative with two methyl groups at the 2- and 5-positions.
2,2’-Bithiophene: A compound with two thiophene rings connected directly by a single bond.
The uniqueness of Thiophene, 2,2’-(1,4-butanediyl)bis[4-methyl- lies in its specific substitution pattern and the presence of a 1,4-butanediyl bridge, which can influence its chemical reactivity and applications .
特性
CAS番号 |
57640-16-1 |
|---|---|
分子式 |
C14H18S2 |
分子量 |
250.4 g/mol |
IUPAC名 |
4-methyl-2-[4-(4-methylthiophen-2-yl)butyl]thiophene |
InChI |
InChI=1S/C14H18S2/c1-11-7-13(15-9-11)5-3-4-6-14-8-12(2)10-16-14/h7-10H,3-6H2,1-2H3 |
InChIキー |
MWWUNABZGIGBDI-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=C1)CCCCC2=CC(=CS2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



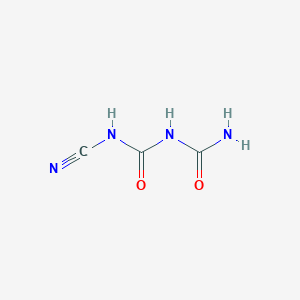

methanone](/img/structure/B14624954.png)
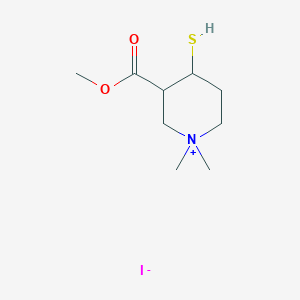
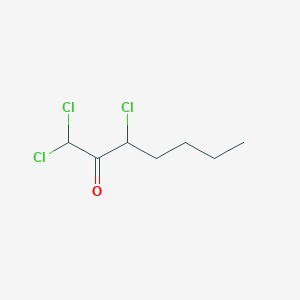
![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14624988.png)
![[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B14624990.png)

